molecular formula C13H11NO2 B2429557 methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate CAS No. 113966-65-7

methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate

Cat. No.: B2429557
CAS No.: 113966-65-7
M. Wt: 213.236
InChI Key: IWGMHVHTDDLNEA-VQDMZCOGSA-N
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Description

Methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate is an organic compound characterized by its conjugated diene structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of both cyano and ester functional groups, along with the conjugated diene system, makes it a versatile intermediate in the synthesis of more complex molecules.

Scientific Research Applications

Methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate has several applications in scientific research:

Future Directions

The potential applications and future directions for a compound like this could be vast, depending on its specific properties. It could potentially be used in the development of new pharmaceuticals, as a monomer in polymer synthesis, or in the development of new materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate typically involves the reaction of ketene dithioacetal with aromatic ketone compounds. One-pot synthesis methods have been developed to achieve high stereoselectivity. For instance, the reaction of 3,3-bis(methylsulfanyl)methylenemalononitrile with 4-methoxyacetophenone in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO) yields the desired product . The process involves a cascade reaction, including the addition of the ketene dithioacetal to the ketone, elimination of the methylthiolate anion, intramolecular cyclization, and ring-opening reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate is unique due to the presence of both cyano and ester functional groups, which provide distinct reactivity and potential applications

Properties

IUPAC Name

methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12(10-14)9-5-8-11-6-3-2-4-7-11/h2-9H,1H3/b8-5+,12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGMHVHTDDLNEA-VQDMZCOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C=C\C1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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